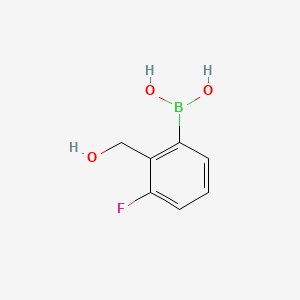
(3-フルオロ-2-(ヒドロキシメチル)フェニル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluorine atom and a hydroxymethyl group
科学的研究の応用
(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in biological assays and as a probe for studying enzyme activities.
作用機序
- The primary target of 3-Fluoro-2-(hydroxymethyl)phenylboronic acid is not explicitly documented in the available literature. However, boronic acids are commonly used in Suzuki–Miyaura cross-coupling reactions, where they participate as nucleophilic partners in the formation of carbon–carbon bonds with palladium catalysts .
Target of Action
Mode of Action
生化学分析
Biochemical Properties
(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid plays a significant role in biochemical reactions. It is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound interacts with various enzymes, proteins, and other biomolecules, and the nature of these interactions is largely dependent on the specific biochemical context .
Cellular Effects
The effects of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid on cells and cellular processes are complex and multifaceted. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the biochemical environment.
Molecular Mechanism
At the molecular level, (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action depends on the context of the biochemical reaction in which it is involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific pathways and effects depend on the biochemical context.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid typically involves the reaction of 3-fluorobenzyl alcohol with boronic acid derivatives. One common method includes the use of triarylborane in the presence of a base, followed by hydrolysis to yield the desired boronic acid . The reaction is usually carried out under reflux conditions in an organic solvent such as toluene.
Industrial Production Methods: Industrial production of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or borane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronate esters, boranes.
Substitution: Biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
類似化合物との比較
- (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid
- (2-Fluoro-5-(hydroxymethyl)phenyl)boronic acid
- (3-Fluoro-2-methoxyphenyl)boronic acid
Comparison: (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is unique due to the specific positioning of the fluorine atom and hydroxymethyl group on the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and efficiency in cross-coupling reactions .
特性
IUPAC Name |
[3-fluoro-2-(hydroxymethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,10-12H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZUUOCXJIJMBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)CO)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
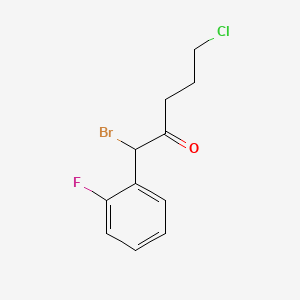
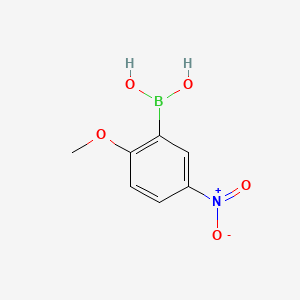
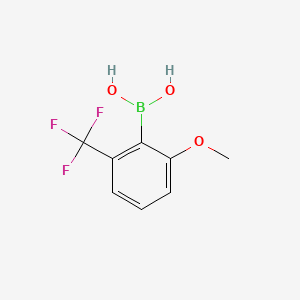
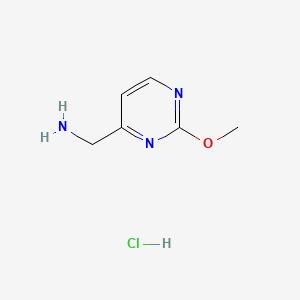
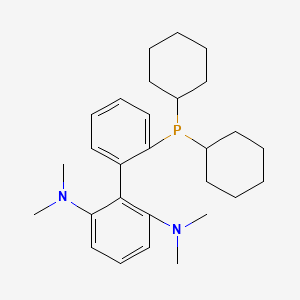
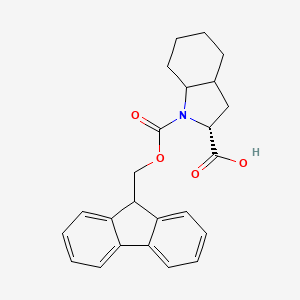
![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)
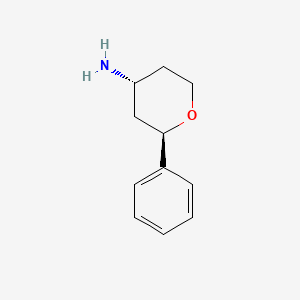
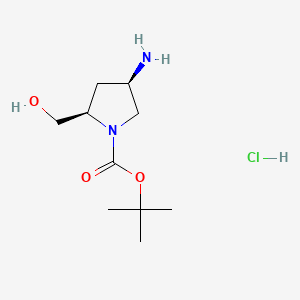
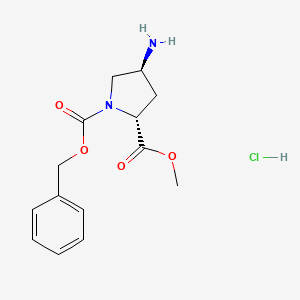
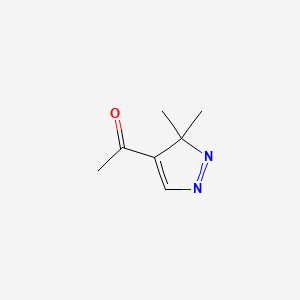
![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)
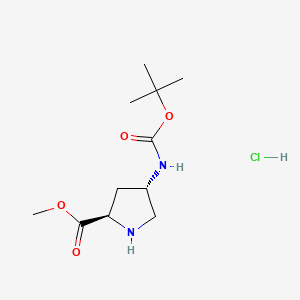
![N-[(1S)-2-Phenyl-1-[(2R,4E)-tetrahydro-5-oxo-4-(phenylmethylene)-2-furanyl]ethyl]carbamic Acid 1,1-D](/img/new.no-structure.jpg)
